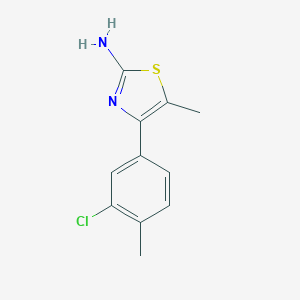

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives often involves the reaction of suitable precursors under specific conditions to form the thiazole ring. For example, the Hantzsch thiazole synthesis condition can be used to combine different precursors, such as thioureas and bromoacetyl compounds, to yield thiazol-2-amine derivatives. A similar approach is used in synthesizing N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, indicating a close methodological relevance (Uwabagira, Sarojini, & Poojary, 2018).

Molecular Structure Analysis

Thiazol-2-amines exhibit diverse molecular geometries and electronic structures, as evidenced by experimental and theoretical studies. These compounds can crystallize in various space groups, showing different molecular geometries and intramolecular interactions. For instance, detailed molecular geometry from X-ray experiments, along with theoretical calculations using methods like DFT, provide insights into the electronic structure and atomic charges distribution, as demonstrated in the study of similar thiazol-2-amine compounds (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazol-2-amines participate in various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. These reactions include ring-opening, nucleophilic substitution, and cyclization, contributing to the synthesis of complex molecules with specific functional groups (Androsov, 2008).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiazole derivatives, including compounds structurally similar to "4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine," has been a subject of interest for researchers due to their potential biological activities. For instance, Nadine Uwabagira et al. (2018) discussed the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine through Hantzsch thiazole synthesis, providing insights into its structural characteristics via IR, 1H-NMR, 13C-NMR, and mass spectral data, alongside its in vitro antibacterial activity against specific bacteria strains (Uwabagira, Sarojini, & Poojary, 2018). Additionally, the molecular and electronic structure of a related compound was investigated by N. Özdemir et al. (2009), who utilized techniques such as 1H-NMR, 13C-NMR, IR, and X-ray diffraction to provide a comprehensive understanding of its geometry and electronic properties (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Antimicrobial and Anticancer Activities

The pursuit of new antimicrobial and anticancer agents has led to the exploration of thiazole derivatives for their potential therapeutic benefits. H. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving primary amines, which were then screened for antimicrobial activities, revealing some compounds with significant effects against a range of microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Furthermore, T. Yakantham et al. (2019) reported on the synthesis and anticancer evaluation of thiazol-4-amine derivatives, demonstrating their efficacy against various human cancer cell lines, highlighting the potential of such compounds in developing new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).

Molecular Dynamics and Quantum Chemical Studies

The study of the molecular dynamics and quantum chemical properties of thiazole derivatives provides insights into their reactivity and stability, which are crucial for their application in various fields. S. Kaya et al. (2016) conducted density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives against iron corrosion, demonstrating the role of quantum chemical parameters in understanding their inhibitory effectiveness (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.

Future Directions

This involves speculating on potential future research directions. It may include potential applications of the compound, or new reactions or syntheses that could be explored.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-6-3-4-8(5-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXNQPUCSSBIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372674 |

Source

|

| Record name | 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | |

CAS RN |

175278-40-7 |

Source

|

| Record name | 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)

![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)

![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)